(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile
Description
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is a heterocyclic compound featuring a benzimidazole core linked to a hydroxypentenitrile chain in a Z-configuration. This compound’s stereochemistry (Z-configuration) likely influences its molecular interactions, solubility, and biological activity.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxypent-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16)8(7-13)12-14-9-5-3-4-6-10(9)15-12/h3-6,16H,2H2,1H3,(H,14,15)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHESYAAZYILW-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181072 | |
| Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301344-10-5 | |
| Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3O, with a molecular weight of 213.24 g/mol. The compound features a benzimidazole moiety, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds containing benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar benzimidazole derivatives could induce apoptosis in human leukemia cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro tests reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Effects
Antioxidant activity is another notable feature of this compound. Studies have indicated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
- Induction of Apoptosis : By activating apoptotic pathways, this compound can effectively promote programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell cycle progression and apoptosis, such as the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A recent study tested the compound on multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed significant reductions in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating potent antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Motifs
Target Compound:
- Benzimidazole core : Provides rigidity and aromaticity.
- Pent-2-enenitrile chain : Contains a nitrile group and hydroxyl substituent at position 3.
- Z-configuration : Affects spatial arrangement and intermolecular interactions.
Analogs:
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, ) Differences: Lacks nitrile group; features an ester (butanoate) and benzyl-hydroxyethylamino substituents. Similarities: Shares the benzimidazole core and hydroxyl group. Implications: The ester group may reduce metabolic stability compared to the nitrile in the target compound .
Copper Complex of Benzimidazolyl 2-[2-(1H-Benzo[d]imidazol-2-yl)ethylimino)methyl]phenol (Compound 8, ) Differences: Incorporates a phenol ring and ethylimino linker; forms copper complexes for catalytic dopamine oxidation. Implications: The target compound’s nitrile group may preclude metal binding but enhance stability .
2-Phenyl-1H-benzo[d]imidazole Derivatives ()
- Differences : Substituents vary (e.g., -Cl, -CH₃) on the phenyl ring; lack nitrile or hydroxyl groups.
- Similarities : Benzimidazole core with aromatic substituents.
- Implications : Hydrophobic substituents (e.g., -Cl) in these derivatives improve EGFR inhibition but may reduce solubility compared to the target compound’s polar groups .
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (Compound 1f, ) Differences: Contains pyrazole and nitrobenzene substituents; acrylonitrile chain instead of hydroxypentenitrile. Similarities: Nitrile group and benzimidazole core.
Functional Group Analysis
Pharmacokinetic and Toxicity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
